4-Quinolinylmethyl methanesulfonate
Description
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
quinolin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI Key |
RVJUILCHJOASSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Quinolinylmethyl methanesulfonate serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that quinoline derivatives can induce apoptosis in cancer cell lines, such as B16F-10 mouse melanoma cells and 4T1 breast tumor cells . The mechanism often involves the inhibition of critical cellular pathways, leading to cell death.
- Antiviral Drugs : Compounds derived from quinoline structures have been explored for their ability to inhibit viral replication. For instance, Elvitegravir, a quinoline derivative, is effective against HIV by inhibiting the integrase enzyme necessary for viral DNA integration .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Studies indicate that certain synthesized quinoline derivatives show significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these derivatives enhances their antimicrobial efficacy.
DNA Damage Studies
The compound has been utilized in studies examining its effects on DNA integrity. Methyl methanesulfonate, a related compound, is known to induce DNA strand breaks and mutations in various organisms . This property can be leveraged to study mechanisms of mutagenesis and carcinogenesis.
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline
- Structure : Features a nitro group at the 3-position and a phenylsulfonyl group at the 1-position.
- Biological Activity: Demonstrates potent mutagenic and carcinostatic properties, attributed to the nitro group’s ability to intercalate DNA or generate reactive oxygen species .
- Synthesis: Methodologies are less explicitly described in the evidence, but nitroquinoline derivatives often involve nitration or sulfonylation steps.
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline
- Structure : Contains an imidazolylmethyl group at the 4-position and a methylsulfonylphenyl group at the 2-position.
- Synthesis: Prepared via CDI-mediated coupling in NMP under reflux (170°C), highlighting the use of high-temperature, polar aprotic solvents for quinoline functionalization .
Table 1: Comparison of Quinoline Derivatives
Methanesulfonate Esters and Salts
Methanesulfonate (mesylate) groups are pivotal in modulating solubility and stability. Comparisons with other methanesulfonate compounds reveal critical differences:
Lead Methanesulfonate
- Structure : A heavy metal salt (Pb²⁺) of methanesulfonic acid.
- Physical Properties : Colorless liquid, stable under standard conditions but corrosive to metals .
- Toxicity : Causes severe respiratory and dermal irritation, with acute central nervous system (CNS) effects upon inhalation or ingestion .
Methyl Methanesulfonate (MMS)
Table 2: Comparison of Methanesulfonate Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Quinolinylmethyl methanesulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-quinolinemethanol using methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Optimization includes:
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Catalysts : Use triethylamine (2–3 equivalents) as a base to neutralize HCl byproducts .
- Solvent Purity : Ensure solvents are dried over molecular sieves to prevent hydrolysis of the sulfonyl chloride.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column (e.g., Agilent Zorbax) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time typically 8–10 minutes .
- NMR : Confirm structure via NMR (DMSO-d6): Quinoline protons (δ 8.5–9.0 ppm), methylene (-CH2-O-) at δ 4.5–5.0 ppm, and methanesulfonate methyl at δ 3.2–3.4 ppm .
- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]+ at m/z 252.1 .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent degradation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in hazardous waste containers .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize targets like topoisomerases or kinase enzymes based on quinoline's known bioactivity .
- Software : Use AutoDock Vina or Schrödinger Maestro. Prepare the ligand (this compound) by optimizing protonation states at pH 7.4 .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., camptothecin for topoisomerase I) to assess binding affinity .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer :
- Replicate Conditions : Standardize cell lines (e.g., MCF-7 or HEK293) and exposure durations (e.g., 24–48 hours) to reduce variability .
- Control Groups : Include methyl methanesulfonate (MMS) as a positive control for DNA damage assays to benchmark toxicity .
- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to reconcile discrepancies, focusing on dose-response curves and confidence intervals .
Q. What experimental strategies optimize dose-response studies in anti-proliferative assays?
- Methodological Answer :
- Dose Range : Test 0.1–100 µM in triplicate using a 96-well plate format. Include DMSO solvent controls (≤0.1% v/v) .
- Endpoint Assays : Combine MTT (mitochondrial activity) with Annexin V/PI staining to distinguish cytostasis from apoptosis .
- Data Normalization : Express results as % inhibition relative to untreated controls, using nonlinear regression (GraphPad Prism) for IC50 calculations .
Q. How can this compound serve as a probe in genetic interaction studies?
- Methodological Answer :
- Chemical Genomics : Use yeast deletion libraries or CRISPR-Cas9 screens to identify synthetic lethal interactions. Plate 4 replicates with 4 positive controls (e.g., MMS, benomyl) per 96-well plate .
- Data Analysis : Apply BEAN-counter software to quantify fitness scores and correct for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
